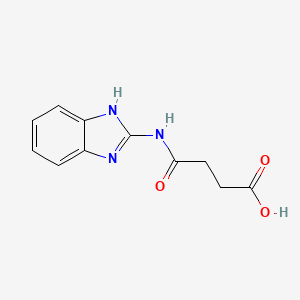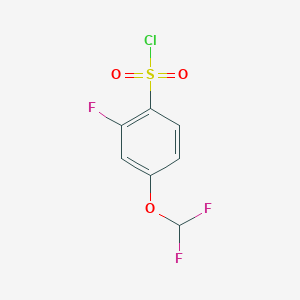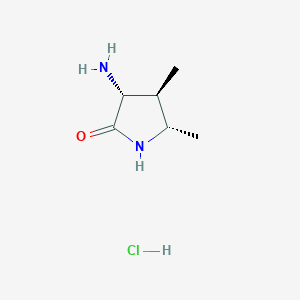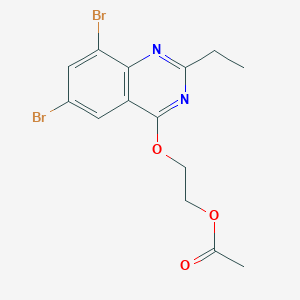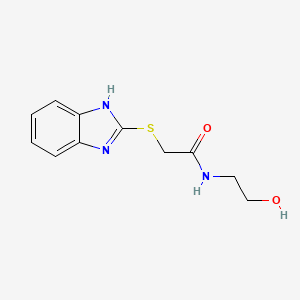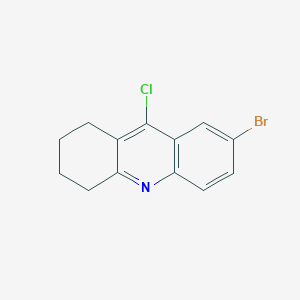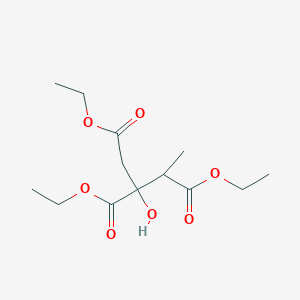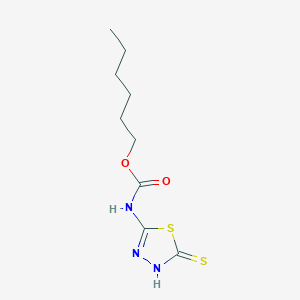
Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of hexyl isocyanate with 2-amino-5-mercapto-1,3,4-thiadiazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with biological molecules. The thiadiazole ring can form strong interactions with metal ions, proteins, and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes. The carbamate moiety can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: A precursor in the synthesis of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate, known for its antimicrobial properties.
1,3,4-Thiadiazole: A basic structure found in many biologically active compounds, including antimicrobial and anticancer agents.
Uniqueness
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is unique due to its specific combination of a thiadiazole ring and a carbamate moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
99063-90-8 |
|---|---|
Molecular Formula |
C9H15N3O2S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
hexyl N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H15N3O2S2/c1-2-3-4-5-6-14-8(13)10-7-11-12-9(15)16-7/h2-6H2,1H3,(H,12,15)(H,10,11,13) |
InChI Key |
CCDGMEYYXXAWGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC1=NNC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
